molecular formula C33H30N6O4S2 B2979943 N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-01-8

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No. B2979943
CAS RN: 393585-01-8
M. Wt: 638.76
InChI Key: OUJNBYKGWYJAJW-UHFFFAOYSA-N
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Description

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H30N6O4S2 and its molecular weight is 638.76. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing of Hg(II) Ions

One intriguing application involves its use as a fluorescent sensor for detecting mercury ions (Hg(II)) in aqueous solutions. Researchers have developed a novel fluorescent coordination polymer, [Zn(Py₂TTz)(5-OH-IPA)]ₙ (where Py₂TTz = 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole and 5-OH-IPA = 5-hydroxyisophthalic acid dianion). In pH 7.00 water solutions, this polymer exhibits fluorescence quenching and a redshift in emission upon interaction with Hg(II) ions. The specific interaction between the Py₂TTz ligand in the polymer and Hg(II) ions enables excellent selectivity both in solution and on solid paper strips. The detection limit for Hg(II) is 125.76 nmol L⁻¹, with a linear range of 1.00–10.00 μmol L⁻¹. Remarkably, this sensor also performs well in real water samples without buffer interference .

Antioxidant Activity

While not extensively studied, preliminary investigations suggest that the compound possesses antioxidant properties. Its 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol structure may contribute to scavenging free radicals and protecting against oxidative stress. Further research is needed to explore its potential as an antioxidant agent .

Other Applications

Beyond the mentioned areas, researchers are actively exploring additional applications. These may include drug delivery, catalysis, and materials science. However, comprehensive studies are required to uncover the full spectrum of its properties and potential uses.

properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O4S2/c1-42-25-16-14-23(15-17-25)28-19-27(29-13-8-18-44-29)37-39(28)32(41)22-45-33-36-35-30(38(33)24-9-4-2-5-10-24)20-34-31(40)21-43-26-11-6-3-7-12-26/h2-18,28H,19-22H2,1H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJNBYKGWYJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

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